molecular formula C8H16BrNO B14863093 2-bromo-N,N-dimethylhexanamide

2-bromo-N,N-dimethylhexanamide

Cat. No.: B14863093
M. Wt: 222.12 g/mol
InChI Key: IZWNNPGEBPDEIQ-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethylhexanamide is an organic compound with the molecular formula C8H16BrNO. It is a brominated amide, which means it contains a bromine atom attached to an amide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dimethylhexanamide typically involves the bromination of N,N-dimethylhexanamide. One common method is to react N,N-dimethylhexanamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethylhexanamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Reduction: The compound can be reduced to N,N-dimethylhexanamide using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents can convert the amide group to a carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide are effective oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Products include N,N-dimethylhexanamide derivatives with different substituents replacing the bromine atom.

    Reduction: The major product is N,N-dimethylhexanamide.

    Oxidation: The major product is N,N-dimethylhexanoic acid.

Scientific Research Applications

2-Bromo-N,N-dimethylhexanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-dimethylhexanamide involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The amide group can participate in hydrogen bonding and other interactions with biological molecules, which may influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-dimethylacetamide: Similar structure but with a shorter carbon chain.

    2,2-Dimethylhexanamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

2-Bromo-N,N-dimethylhexanamide is unique due to the presence of both a bromine atom and an amide group, which confer distinct reactivity and potential biological activity. Its longer carbon chain compared to similar compounds like 2-bromo-N,N-dimethylacetamide also affects its physical properties and reactivity.

Properties

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

IUPAC Name

2-bromo-N,N-dimethylhexanamide

InChI

InChI=1S/C8H16BrNO/c1-4-5-6-7(9)8(11)10(2)3/h7H,4-6H2,1-3H3

InChI Key

IZWNNPGEBPDEIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)N(C)C)Br

Origin of Product

United States

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